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Compound of Interest

2-Cyclopentylazepane
Compound Name:

hydrochloride
CAS No.: 1177362-74-1
Cat. No.: B121511

Get Quote

Introduction: The Shift to Saturated Heterocycles

Modern kinase inhibitor design has moved beyond flat, aromatic-heavy structures (“flatland™)
toward molecules with higher three-dimensionality (Fsp3 character).[1] 2-Cyclopentylazepane
HCI represents a privileged scaffold in this transition.[1]

Unlike the rigid piperidine or pyrrolidine analogs, the 7-membered azepane ring offers unique
conformational flexibility, allowing the inhibitor to adopt induced-fit conformations within the
kinase ATP-binding pocket.[1] The 2-cyclopentyl substitution introduces a critical hydrophobic
bulk that targets the hydrophobic specificity pocket (often the ribose-binding region or the
solvent-exposed front pocket), enhancing selectivity against structurally similar kinases.[1]

Key Pharmacological Advantages[1]

» Selectivity: The bulky cyclopentyl group can clash with the "gatekeeper" residues of off-target
kinases.[1]
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e Solubility: The aliphatic amine (pKa ~10-11) forms stable salts (HCI), improving aqueous

solubility compared to all-aromatic inhibitors.[1]

o Metabolic Stability: Saturated rings are generally less prone to rapid oxidative metabolism

(CYP450) compared to electron-rich aromatic systems.[1]

Chemical Profile & Handling

Property

Specification

Compound Name

2-Cyclopentylazepane Hydrochloride

Chemical Structure

A 7-membered nitrogen ring substituted at the

C2 position with a cyclopentyl group.[1]

Molecular Formula

C11H21N[1] - HCI

Molecular Weight ~203.75 g/mol (Salt)
Appearance White to off-white hygroscopic solid
N Soluble in Water, Methanol, DMSO; Sparingly
Solubility ]
soluble in DCM.
Contains one stereocenter at C2.[1] (R)- and
Chirality (S)-enantiomers often show distinct ICso values.
[1]
Storage Desiccate at -20°C. Hygroscopic.

Handling Precaution: As a secondary amine hydrochloride, the free base must be liberated in

situ or prior to coupling reactions. Ensure anhydrous conditions for coupling to prevent

hydrolysis of sensitive electrophiles.

Structural Rationale in Kinase Designh (SAR)

The inclusion of 2-Cyclopentylazepane is typically driven by Structure-Activity Relationship
(SAR) data targeting the AGC Kinase Family (e.g., AKT, PKA, ROCK).

Mechanism of Action[2][3][4][5]
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e Hinge Binding: The azepane nitrogen is often coupled to a heteroaromatic core (e.g.,
quinazoline, pyrimidine) which hydrogen bonds to the kinase hinge region.

» Hydrophobic Pocket Filling: The 2-cyclopentyl group projects into the hydrophobic region
adjacent to the ATP site (e.g., the G-loop or the aC-helix interface).[1]

» Entropy/Enthalpy Balance: The 7-membered ring is flexible enough to minimize entropic
penalty upon binding while rigid enough to direct the cyclopentyl group.[1]

Pathway Visualization: AKT Signaling Target

The following diagram illustrates the downstream effects of inhibiting AKT (PKB) using an
azepane-based inhibitor.
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Caption: The PI3K/AKT signaling cascade. Azepane-based inhibitors target AKT, preventing the
phosphorylation of downstream effectors mTOR, GSK3[3, and FOXO, ultimately halting cancer
cell survival.

Experimental Protocol: Synthesis of Kinase
Inhibitor Fragment
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Objective: Couple 2-Cyclopentylazepane to a 4-chloropyrimidine core (a common kinase hinge-
binder) via Nucleophilic Aromatic Substitution (S»Ar).

Reagents & Equipment[1][6][7]

o Amine: 2-Cyclopentylazepane HCI (1.0 equiv)[1]

Electrophile: 4,6-Dichloropyrimidine (1.2 equiv)[1]

Base: Diisopropylethylamine (DIPEA) (3.0 equiv)

Solvent: n-Butanol (n-BuOH) or DMA (Dimethylacetamide)[1]

Equipment: Microwave reactor or Reflux condenser, LC-MS.

Step-by-Step Methodology

o Preparation of Free Base (In Situ):

o In a 20 mL microwave vial, suspend 2-Cyclopentylazepane HCI (1.0 mmol, 204 mg) in n-
BuOH (5 mL).

o Add DIPEA (3.0 mmol, 0.52 mL) dropwise. Stir for 5 minutes at room temperature until the
solid dissolves. Note: The solution may remain slightly cloudy.

» Addition of Electrophile:
o Add 4,6-Dichloropyrimidine (1.2 mmol, 179 mg) to the reaction mixture.
o Checkpoint: Ensure the electrophile is fully dissolved.
e Reaction (SnAr):
o Method A (Thermal): Heat the mixture to 100°C for 4-6 hours under nitrogen atmosphere.

o Method B (Microwave - Recommended): Seal the vial and irradiate at 120°C for 30
minutes (High Absorption setting).
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o Validation: Monitor reaction progress by LC-MS. Look for the disappearance of the amine
mass (m/z ~168 [M+H]*) and formation of the product (m/z ~280 [M+H]* for the
monochloro intermediate).

e Work-up & Purification:
o Evaporate the n-BuOH under reduced pressure.[1]

o Redissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and
Brine (10 mL).

o Dry over NazSOu4, filter, and concentrate.

o Purification: Flash column chromatography (SiOz). Elute with a gradient of 0-50% Ethyl
Acetate in Hexanes.[1] The product is typically a viscous oil or low-melting solid.[1]

Synthetic Workflow Diagram

2-Cyclopentylazepane DIPEA / n-BuOH
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Click to download full resolution via product page

Caption: SnAr coupling workflow for attaching the azepane scaffold to a pyrimidine kinase
hinge-binder.

Critical Troubleshooting & Optimization
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Issue

Probable Cause

Corrective Action

Low Yield (<30%)

Steric hindrance of the 2-

cyclopentyl group.[1]

Switch solvent to NMP or DMA
and increase temperature to
140°C. Use a stronger base
like Cs2COs.

Regioselectivity Issues

Competition between N-

alkylation and degradation.

Ensure the electrophile
(pyrimidine) is added after the
base. Use stoichiometric

control carefully.

Incomplete Conversion

HCI salt not fully neutralized.[1]

Increase DIPEA to 4.0 equiv or
perform a free-base extraction
(NaOH/DCM) prior to the

reaction.

Racemization

High thermal stress on the

chiral center.

Avoid prolonged heating (>12
hours). Use microwave
irradiation for shorter reaction

times.
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o Key Insight: Discusses the exploration of chiral azepane chemical space for
neuropharmacology and kinase targets.

» MDPI. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies.

o Key Insight: General overview of Type I/ll kinase inhibitor mechanisms and the necessity
for novel hydrophobic scaffolds to overcome resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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